BenchChemオンラインストアへようこそ!

Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-

Mer tyrosine kinase enzymatic assay IC50 comparison

trans-4-[[5-(Phenylethynyl)-4-pyrimidinyl]amino]cyclohexanol (CAS 393855-73-7), commonly known as UNC2881, is a substituted-pyrimidine small molecule that acts as a selective, ATP-competitive Mer tyrosine kinase (MerTK) inhibitor. Discovered through structure-based drug design and SAR optimization at the University of North Carolina, UNC2881 belongs to the TAM receptor tyrosine kinase family inhibitor class and is distinguished by its 58- to 83-fold selectivity for Mer over the closely related kinases Tyro3 and Axl, respectively.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 393855-73-7
Cat. No. B12914982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-
CAS393855-73-7
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC=NC=C2C#CC3=CC=CC=C3)O
InChIInChI=1S/C18H19N3O/c22-17-10-8-16(9-11-17)21-18-15(12-19-13-20-18)7-6-14-4-2-1-3-5-14/h1-5,12-13,16-17,22H,8-11H2,(H,19,20,21)
InChIKeyAOGCGOQFIUNGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why trans-4-[[5-(Phenylethynyl)-4-pyrimidinyl]amino]cyclohexanol (CAS 393855-73-7) Is a Distinctive Mer Tyrosine Kinase Inhibitor Tool Compound for Thrombosis and Leukemia Research


trans-4-[[5-(Phenylethynyl)-4-pyrimidinyl]amino]cyclohexanol (CAS 393855-73-7), commonly known as UNC2881, is a substituted-pyrimidine small molecule that acts as a selective, ATP-competitive Mer tyrosine kinase (MerTK) inhibitor [1]. Discovered through structure-based drug design and SAR optimization at the University of North Carolina, UNC2881 belongs to the TAM receptor tyrosine kinase family inhibitor class and is distinguished by its 58- to 83-fold selectivity for Mer over the closely related kinases Tyro3 and Axl, respectively . The compound exhibits an enzymatic Mer IC₅₀ of 4.3 nM in cell-free assays and inhibits steady-state Mer phosphorylation in live 697 B-ALL cells with an IC₅₀ of 22 nM [1].

UNC2881 vs. Other MerTK Inhibitors: Why Generic Substitution Is Not Scientifically Valid for Procurement


Within the MerTK inhibitor landscape, compounds that share the same nominal target nonetheless diverge substantially in selectivity signature across the TAM family (Mer/Tyro3/Axl), functional pharmacology in platelet aggregation, and oral pharmacokinetic profiles, rendering generic substitution scientifically invalid [1]. UNC2881 yields a unique selectivity fingerprint of 83-fold over Axl and 58-fold over Tyro3, whereas UNC2025 and MRX-2843 are dual Mer/FLT3 inhibitors with sub-nanomolar FLT3 off-target activity that fundamentally alters experimental interpretation in FLT3-sensitive systems . UNC2250 offers higher Mer potency (IC₅₀ 1.7 nM) but a different selectivity ratio (160-fold over Axl, 60-fold over Tyro3), and BMS-777607 lacks Mer specificity entirely (Mer IC₅₀ ~14 nM with sub-nanomolar activity at c-Met, Axl, and Ron), making it unsuitable for Mer-selective mechanistic studies . Each compound occupies a unique position in the potency–selectivity–PK continuum; substitution without empirical validation of experimental endpoints risks irreproducible data and erroneous mechanistic conclusions.

Quantitative Differentiation Guide: UNC2881 vs. Closest MerTK Inhibitor Comparators — Performance Data That Drive Procurement Decisions


MerTK Enzymatic Potency: UNC2881 IC₅₀ 4.3 nM vs. UNC2250, BMS-777607, and UNC2025

In cell-free enzymatic assays using recombinant Mer kinase domain, UNC2881 inhibits MerTK with an IC₅₀ of 4.3 nM [1]. This represents 2.5-fold lower potency than UNC2250 (IC₅₀ 1.7 nM) but 3.3-fold higher potency than the multi-targeted inhibitor BMS-777607 (Mer IC₅₀ ~14 nM) . UNC2881 is 5.8-fold less potent on Mer than the dual Mer/FLT3 inhibitor UNC2025 (Mer IC₅₀ 0.74 nM), though UNC2025 introduces confounding FLT3 inhibition at 0.8 nM [2].

Mer tyrosine kinase enzymatic assay IC50 comparison cell-free assay

TAM Family Selectivity: UNC2881 (83-fold vs. Axl, 58-fold vs. Tyro3) vs. UNC2250, UNC2025, and MRX-2843

UNC2881 achieves 83-fold selectivity for Mer over Axl (IC₅₀ ~360 nM) and 58-fold over Tyro3 (IC₅₀ ~250 nM) . In contrast, UNC2250 shows 160-fold selectivity over Axl (IC₅₀ ~270 nM) and 60-fold over Tyro3 (IC₅₀ ~100 nM) . UNC2025 provides only ~45-fold selectivity over Axl (IC₅₀ 122 nM) with confounding FLT3 activity , while MRX-2843 yields ~12-fold selectivity over Axl (IC₅₀ 15 nM) and ~13-fold over Tyro3 (IC₅₀ 17 nM) with dual FLT3 inhibition (IC₅₀ 0.64 nM) .

kinase selectivity TAM receptor family Axl Tyro3 Mer

Cellular MerTK Phosphorylation Inhibition: UNC2881 IC₅₀ 22 nM in 697 B-ALL Cells vs. UNC2250 IC₅₀ 9.8 nM

In live 697 B-ALL acute lymphoblastic leukemia cells, UNC2881 inhibits steady-state Mer kinase phosphorylation with an IC₅₀ of 22 nM [1]. The more Mer-potent UNC2250 inhibits endogenous Mer phosphorylation in the same cell line with an IC₅₀ of 9.8 nM (1-hour treatment), representing a 2.2-fold greater cellular potency . No published cellular Mer phosphorylation IC₅₀ data are available for BMS-777607 in this cell context.

cellular assay Mer phosphorylation B-ALL leukemia pharmacodynamics

Functional Platelet Aggregation Inhibition: UNC2881 Suppresses Collagen-Induced Platelet Aggregation vs. Multi-Targeted Inhibitors with No Published Platelet Data

UNC2881 potently inhibits collagen-induced platelet aggregation in human platelet-rich plasma at a concentration of 3 μM, with >25% inhibition of aggregation and suppression of ATP release [1]. This functional anti-thrombotic activity is directly linked to MerTK's role in the second phase of platelet activation [2]. No comparable platelet aggregation data are available in the published literature for UNC2250, BMS-777607, or UNC2025 in the same assay format, rendering UNC2881 uniquely validated for thrombosis-relevant functional pharmacology among close MerTK inhibitor analogs.

platelet aggregation thrombosis collagen-induced functional assay anti-thrombotic

Pharmacokinetic Profile: UNC2881 14% Oral Bioavailability in Mice vs. Superior Oral Exposure of UNC2025

In Swiss albino mice, UNC2881 (3 mg/kg p.o.) exhibits 14% oral bioavailability with high systemic clearance (94.5 mL/min/kg) and a terminal half-life of 0.80 h . UNC2025, a dual Mer/FLT3 inhibitor, demonstrates substantially superior oral PK with higher oral bioavailability suitable for sustained in vivo target engagement . This PK differentiation is critical for experimental design: UNC2881's rapid clearance and limited oral exposure make it optimal for acute, short-term mechanistic studies rather than chronic oral dosing paradigms.

pharmacokinetics oral bioavailability clearance in vivo mouse

Procurement Application Scenarios: When UNC2881 (CAS 393855-73-7) Is the Right MerTK Tool Compound for Your Study


Thrombosis Mechanism Studies Requiring Mer-Specific Pharmacology with Functional Platelet Readout

UNC2881 is the only close MerTK inhibitor analog with published evidence of collagen-induced platelet aggregation inhibition in human platelet-rich plasma [1]. Researchers investigating the role of Mer kinase in the second phase of platelet activation can use UNC2881 at 3 μM to confirm Mer-dependent effects on thrombus formation without the confounding influence of FLT3 inhibition that would be introduced by UNC2025 or MRX-2843 .

Acute In Vivo Pharmacodynamic Studies in Murine Models Where Short Half-Life Is Acceptable

UNC2881's pharmacokinetic profile in mice (14% oral bioavailability, t₁/₂ = 0.80 h, CL = 94.5 mL/min/kg) positions it for acute PD readouts via intravenous or single oral dosing at ~3 mg/kg [1]. For studies requiring sustained target coverage, consider UNC2025 or MRX-2843 instead, which offer superior oral PK; for Mer-specific acute signaling experiments, UNC2881 remains differentiated.

Biochemical and Cellular Selectivity Profiling Across the TAM Kinase Family

UNC2881's selectivity profile (83-fold vs. Axl, 58-fold vs. Tyro3) makes it the compound of choice when clean discrimination between Mer-dependent and Axl/Tyro3-dependent signaling is required [1]. Its selectivity window is narrower than UNC2250's (160-fold vs. Axl) but provides a distinct reference point for SAR studies investigating the relationship between scaffold structure and TAM family selectivity .

Leukemia Cell Signaling Studies with Validated Cellular Target Engagement

UNC2881 inhibits Mer phosphorylation in 697 B-ALL cells with an IC₅₀ of 22 nM, providing a validated cellular benchmark for Mer kinase inhibition in acute lymphoblastic leukemia models [1]. While UNC2250 achieves greater cellular potency (9.8 nM), UNC2881's distinct chemical scaffold serves as a complementary tool for probing structure-activity relationships in ALL cell lines .

Quote Request

Request a Quote for Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.